![molecular formula C14H15ClF3N3O2 B2404106 1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1,3-butanedione CAS No. 321432-12-6](/img/structure/B2404106.png)
1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1,3-butanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Binuclear Complexes
Tetraketones like 1,1′-(1,3-phenylene)-bis-1,3-butanedione and 1,1′-(1,4-phenylene)-bis-1,3-butanedione, potentially related to the target compound, have been explored for creating binuclear complexes. These complexes are significant in inorganic chemistry and have potential applications in catalysis and material science (Fenton et al., 1982).
Synthesis of Pharmaceuticals
Compounds structurally similar to the target compound have been used as key intermediates in synthesizing neuroleptic agents like Fluspirilen and Penfluridol. These pharmaceuticals contain a 4,4-bis(p-fluorophenyl)butyl group, showcasing the chemical's utility in drug synthesis (Botteghi et al., 2001).
Formation of Pyridines
1-Aryl-4,4,4-trifluoro-1,3-butanediones react with β-amino-β-arylacrylonitrile to yield 2,6-diaryl-3-cyano-4-(trifluoromethyl)pyridines. This showcases the role of similar compounds in synthesizing pyridine derivatives, which are important in various chemical processes (Yamaguchi et al., 1998).
Luminescence Properties
Certain complexes derived from trifluoromethylated compounds exhibit strong photoluminescence emissions. These are useful in material science, particularly in the development of new luminescent materials (Moriguchi et al., 2017).
Synthesis of Heterocyclic Compounds
β-Ketoamide derivatives, which can be related to the target compound, are key intermediates for synthesizing a variety of heterocyclic compounds. This is significant in the field of organic chemistry, particularly in drug development and material science (Nejadshafiee et al., 2013).
Creation of Pyridinium Complexes
Reactions involving trifluoromethylated propanediones and lanthanum(III) trichloride have led to the creation of novel pyridinium complexes. These are relevant in the study of organometallic chemistry and potential applications in catalysis and material sciences (Moriguchi et al., 2014).
NMR Studies of Analogs
NMR studies of analogs to the target compound, such as buspirone, provide valuable insights into the conformation and dynamics of these molecules. This is crucial in pharmaceutical research and drug design (Chilmonczyk et al., 1996).
Stereochemistry of Analog Compounds
Research on stereochemistry and the mechanisms of formation of similar compounds has implications in understanding the properties and reactivity of these chemicals in various applications (Lee & Kim, 1998).
Thermal Oxidation Stability
Studies on the thermal oxidation stability of blends involving similar compounds can lead to advancements in materials science, particularly in improving the durability of materials (Ya & Yong, 2001).
Properties
IUPAC Name |
1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]butane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClF3N3O2/c1-9(22)6-12(23)20-2-4-21(5-3-20)13-11(15)7-10(8-19-13)14(16,17)18/h7-8H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVXTUDTVWWMNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)N1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClF3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
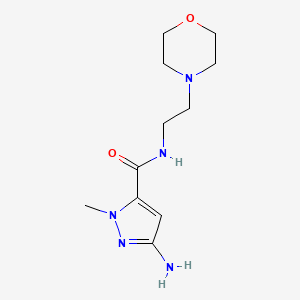
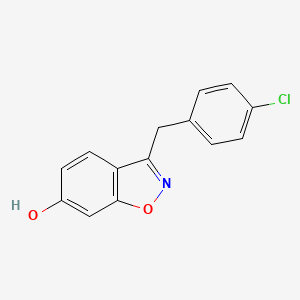
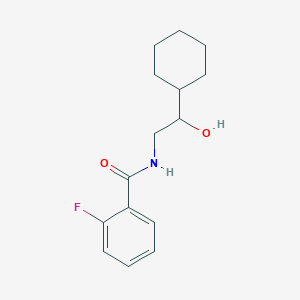
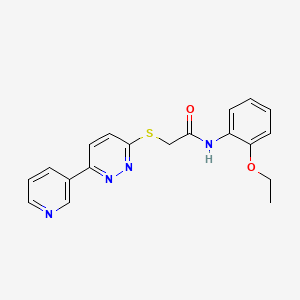
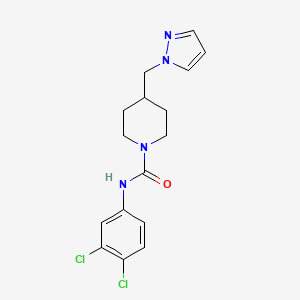
![3,4-dimethoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2404031.png)
![methyl 2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-[(4-chlorophenyl)methyl]-4-oxoquinazoline-7-carboxylate](/img/structure/B2404036.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-4-carboxamide](/img/structure/B2404038.png)
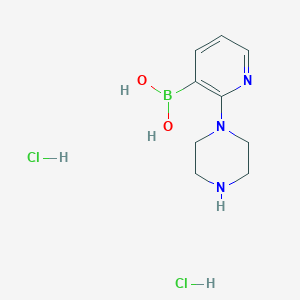
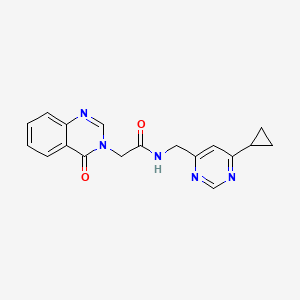
![1-(2-(4-Oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetyl)piperidine-4-carboxamide](/img/structure/B2404041.png)
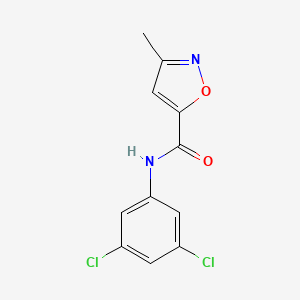
![4-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2404045.png)
![Ethyl 6-{[(4-chlorophenyl)sulfonyl]methyl}-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2404046.png)
